molecular formula C11H11BrN2O2 B1408859 ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-83-7

ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1408859
CAS No.: 1704065-83-7
M. Wt: 283.12 g/mol
InChI Key: WLEIEJQELJWMCW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By altering this pathway, this compound can impact cell growth and survival. Additionally, it can influence the expression of genes involved in apoptosis, or programmed cell death, thereby affecting cell fate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. For instance, by inhibiting kinases, this compound can prevent the phosphorylation of target proteins, thereby altering their function. Additionally, the compound can interact with transcription factors, influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the liver and kidneys. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound can bind to albumin in the bloodstream, enhancing its distribution to various tissues. Additionally, it can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine derivative followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting bromo compound is then subjected to esterification using ethanol and a suitable catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

    Oxidation: Formation of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: Formation of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Studied for its anticancer properties, especially in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A core structure shared with the compound , used in various synthetic applications.

    Indole Derivatives: Similar heterocyclic compounds with a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and ester functional groups allow for versatile modifications, making it a valuable intermediate in drug discovery and development.

Properties

IUPAC Name

ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)14-10-8(9)4-7(12)5-13-10/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIEJQELJWMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 3
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 4
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 5
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 6
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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